3-Chlorobisphenol A

説明

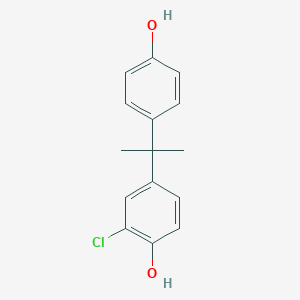

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAFMYRFQJARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Occurrence and Distribution of 3 Chlorobisphenol a

Detection in Aqueous Environmental Matrices

3-Cl-BPA has been detected in various water systems, indicating its widespread distribution in the aquatic environment.

Wastewater and Effluents (e.g., paper manufacturing, recycling plants)

Wastewater treatment plants (WWTPs) are identified as a source of chlorinated bisphenol A derivatives, including 3-Cl-BPA researchgate.netresearchgate.netmolaid.com. Chlorinated derivatives of BPA are formed by the reaction of BPA with chlorine, which is often used as a disinfectant in wastewater treatment researchgate.netdphen1.comresearchgate.net. Studies have detected chlorinated BPA derivatives in the final effluents of paper manufacturing plants, particularly those using wastepaper as raw material, where chlorination is employed for bleaching researchgate.netjst.go.jpresearchgate.net. The concentrations of chlorinated bisphenol A derivatives in the final effluents of eight paper manufacturing plants in Shizuoka, Japan, ranged from traces to 2.0 µg/L researchgate.net. While most WWTPs achieve over 80% removal for some bisphenols, the removal of chlorinated bisphenols, including 3-Cl-BPA, can be insufficient figshare.com. In some cases, the detection frequencies and concentrations of 3-Cl-BPA have been found to be significantly higher in final effluents compared to influents figshare.comacs.org.

Table 1: Detection of Chlorinated Bisphenol A Derivatives in Wastewater and Effluents

| Matrix | Location | Concentration Range (µg/L) | Notes | Source |

| Final effluents (Paper manufacturing) | Shizuoka, Japan | Traces - 2.0 | Includes various chlorinated BPA derivatives, likely including 3-Cl-BPA. researchgate.net | researchgate.net |

| Wastewater Effluent | China's Greater Bay Area | Significantly higher concentrations in final effluents than influents for 3-Cl-BPA | Removal can be insufficient for chlorinated bisphenols. figshare.comacs.org | figshare.comacs.org |

Drinking Water Systems

Chlorinated BPA derivatives, including 3-Cl-BPA, have been detected in drinking water researchgate.netresearchgate.net. The formation of these compounds can occur during the chlorination process used for disinfecting tap water dphen1.comresearchgate.net. Studies have shown that chlorinated BPAs can be present in finished tap water, with higher detection frequencies and magnitudes compared to source waters, highlighting the role of disinfection in their formation dphen1.com. For instance, one study reported detection percentages and levels of chlorinated BPA derivatives in drinking water samples: 3-Cl-BPA was detected in 97% of samples at concentrations ranging from 3 to 27 ng/L dphen1.com. Elution of chlorinated BPAs from pipes (B44673) coated with epoxy resins in water supply networks has also been investigated, showing their presence in tap water after retention in the pipes iwaponline.comresearchgate.net.

Table 2: Detection of 3-Chlorobisphenol A in Drinking Water

| Matrix | Detection Frequency | Concentration Range (ng/L) | Notes | Source |

| Drinking water | 97% | 3 - 27 | Levels observed in drinking water samples. dphen1.com | dphen1.com |

| Tap water (after 16h retention in pipes) | Detected in most cases after retention | Not specified (sums of BPA and chlorinated BPAs were high) | Elution from epoxy resin-coated pipes. iwaponline.comresearchgate.net | iwaponline.comresearchgate.net |

Surface Waters (e.g., rivers, saline waters)

3-Cl-BPA and other chlorinated BPA derivatives have been detected in surface waters researchgate.netresearchgate.net. Simulated solar irradiation of surface saline water containing BPA has been shown to yield 3-Cl-BPA and 3,5-dichlorobisphenol A nih.gov. The presence of chlorinated BPA derivatives in surface waters can be attributed to the discharge of treated wastewater effluents containing these compounds researchgate.netresearchgate.net.

Occurrence in Sedimentary Environments

Chlorinated BPA derivatives, including tetrachlorobisphenol A (TCBPA), have been detected in sediments researchgate.netresearchgate.net. While specific data on 3-Cl-BPA concentrations in sediment were less prevalent in the search results, the presence of other chlorinated BPA derivatives like TCBPA in river sediment at concentrations up to 542.6 ng/g indicates that sedimentary environments can act as a sink for these compounds researchgate.net. Anaerobic degradation of TCBPA in river sediment has been shown to potentially lead to the accumulation of less chlorinated products, including dichlorobisphenol-A and bisphenol-A researchgate.net.

Presence in Indoor Environments (e.g., indoor dust)

Tetrachlorobisphenol A (TCBPA), another chlorinated derivative of BPA, has been detected in indoor dust researchgate.net. While direct information on 3-Cl-BPA in indoor dust was not extensively found, the presence of other chlorinated BPA derivatives suggests the potential for 3-Cl-BPA to also occur in indoor environments, possibly through similar pathways related to consumer products or atmospheric deposition.

Spatiotemporal Trends in Environmental Concentrations

Detailed spatiotemporal trends specifically for 3-Cl-BPA concentrations were not extensively covered in the search results. However, studies on BPA and other bisphenol analogues in surface waters have shown variations in concentrations across different locations and over time, sometimes suggesting potential replacements with alternative compounds unibo.itnih.gov. Further research is needed to establish clear spatiotemporal trends for 3-Cl-BPA.

Formation Pathways and Environmental Transformation of 3 Chlorobisphenol a

Formation during Water Disinfection Processes

Water disinfection, a critical step in providing safe drinking water, commonly utilizes chlorine. However, this process can lead to the formation of various disinfection by-products (DBPs) when precursor compounds are present in the source water. Bisphenol A (BPA), a widespread industrial chemical, is a known precursor that reacts with chlorine to form chlorinated derivatives, including 3-Chlorobisphenol A.

The formation of this compound occurs when Bisphenol A reacts with chlorine during water disinfection. This reaction is an electrophilic substitution, where chlorine attacks the electron-rich aromatic rings of the BPA molecule. nih.gov During the initial stages of BPA chlorination, several chlorinated derivatives can be formed, with this compound being a principal monochlorinated congener. digitellinc.com Other derivatives that may be produced include 3,3'-dichlorobisphenol A and 3,3',5,5'-tetrachlorobisphenol A. digitellinc.com The chlorine atom substitutes a hydrogen atom on the phenyl ring, typically at the ortho-position relative to the hydroxyl (-OH) group, yielding this compound.

The general reaction can be summarized as the interaction between aqueous BPA and chlorine, leading to a variety of chlorinated by-products. mdpi.com These reactions can proceed to form di-, tri-, and tetra-chlorinated derivatives with continued exposure to chlorine. digitellinc.com

The rate and extent of this compound formation are significantly influenced by several key operational parameters during the chlorination process. These conditions determine the kinetics of the reaction and the distribution of the resulting by-products.

pH: The pH of the water is a dominant factor. The reaction rates are highly pH-dependent, with the predominant reactions at near-neutral pH involving hypochlorous acid (HOCl) and the phenolate (B1203915) species of BPA. elsevierpure.com Chlorination at a high pH tends to increase the formation of certain disinfection by-products. nih.gov

Chlorine Dosage and Contact Time: The concentration of chlorine and the duration of contact are critical. At near-neutral pH, the half-life of Bisphenol A can be less than 1.5 hours when the chlorine residual is higher than 0.2 mg/L. elsevierpure.com With low chlorine dosages (0.5-1 mg/L), chlorinated bisphenol A congeners form rapidly and can persist for 10-20 hours. elsevierpure.com To limit the presence of these chlorinated derivatives in drinking water, maintaining a high chlorine residual is necessary to ensure their rapid production is followed by their decomposition. elsevierpure.com

Temperature: While temperature can influence reaction rates, it has been identified as a less significant parameter compared to pH and reaction time for the formation of many disinfection by-products. nih.gov

The following table summarizes the impact of various chlorination conditions on the formation of chlorinated by-products from Bisphenol A.

| Parameter | Influence on Chlorinated By-product Formation | Research Finding |

| pH | Highly significant; affects the species of both chlorine and BPA, altering reaction rates. | The predominant reactions at near-neutral pH are between HOCl and the phenolate forms of BPA. elsevierpure.com High pH can lead to an increased formation of certain DBPs. nih.gov |

| Chlorine Dosage | Higher dosage leads to faster degradation of BPA and subsequent formation and decomposition of chlorinated intermediates. | Half-life of BPA is <1.5 hours with chlorine residual >0.2 mg/L. elsevierpure.com Low dosages (0.5-1 mg/L) lead to the persistence of chlorinated BPAs for up to 20 hours. elsevierpure.com |

| Contact Time | A major influencing factor; longer contact time allows for more complete reactions. | BPA can disappear within 4 hours, with chlorinated congeners forming rapidly. elsevierpure.com Contact time is a major factor for most DBP formation during chlorination. nih.gov |

| Temperature | Generally less influential than pH or contact time for most DBPs. | Identified as the least influencing parameter compared to pH and reaction time for many DBPs. nih.gov |

Chlorine added to water for disinfection exists in equilibrium between hypochlorous acid (HOCl) and the hypochlorite (B82951) ion (OCl⁻). Hypochlorite ions, often added as sodium hypochlorite, are held responsible for the electrophilic attack on the phenolic groups within the Bisphenol A molecule, which acts as the precursor for the formation of chlorinated BPA derivatives. digitellinc.com

The chlorination proceeds through an electrophilic substitution pathway where the hypochlorous acid, the more potent chlorinating agent, reacts with the phenolate form of the BPA molecule. nih.govelsevierpure.com The pH of the water dictates the balance between HOCl and OCl⁻, thereby influencing the efficiency of the chlorination reaction. This electrophilic attack is the fundamental mechanism by which this compound and other chlorinated analogs are generated during water treatment. digitellinc.com

Abiotic Transformation Processes

Beyond its formation during disinfection, this compound can undergo transformation in the environment through various abiotic (non-biological) processes. Photodegradation is a key pathway for the breakdown of such organic compounds in aquatic environments.

Photodegradation involves the breakdown of chemical compounds by light energy. This can occur through direct absorption of photons or indirect processes involving other light-absorbing substances.

Direct photolysis occurs when a molecule absorbs light at a wavelength present in sunlight (greater than 290 nm), leading to an excited state that can result in bond cleavage or molecular rearrangement. nih.gov The parent compound, Bisphenol A, undergoes relatively slow degradation under direct UV irradiation alone. mdpi.com While advanced oxidation processes combining UV light with chlorine have been shown to effectively degrade chlorinated BPA derivatives (ClxBPA), specific research detailing the mechanism of direct photolysis for this compound is limited. digitellinc.comelsevierpure.com Theoretical studies on similar compounds, such as polychlorinated diphenyl ethers, suggest that direct photolysis can proceed via pathways like photodechlorination (C-Cl bond cleavage). nih.gov However, without specific experimental data for this compound, its precise direct photolysis mechanism and rate remain an area for further investigation.

Photodegradation Mechanisms

Potential Biotic Transformation Processes (e.g., microbial degradation pathways for related bisphenols)

While specific studies on the microbial degradation of this compound are limited, extensive research on BPA and other chlorinated phenolic compounds provides insight into potential biotic transformation pathways. nih.govnih.gov Microbial degradation is a vital process for the removal of such pollutants from soil and water. nih.gov

Numerous bacterial strains capable of degrading BPA have been isolated from various environments, including wastewater sludge and contaminated soils. nih.gov Genera such as Pseudomonas, Sphingomonas, and Acinetobacter have demonstrated the ability to utilize BPA as a carbon source. nih.govnih.gov The degradation typically proceeds through two main aerobic pathways:

Hydroxylation Pathway: A common initial step involves the hydroxylation of the aromatic rings, often catalyzed by monooxygenase enzymes.

Isopropylidene Bridge Cleavage: Following hydroxylation, the central carbon bridge is cleaved, breaking the molecule into smaller phenolic compounds which can then enter central metabolic pathways.

For chlorinated phenolics, microbial degradation can occur under both aerobic and anaerobic conditions. nih.gov

Aerobic degradation often proceeds through the formation of chlorinated catechols, which are subsequently cleaved. nih.gov

Anaerobic degradation frequently involves reductive dehalogenation as the initial step, where the chlorine atom is removed from the aromatic ring before the ring itself is broken down. nih.gov

Given these established pathways, it is plausible that microbial consortia in contaminated environments could degrade this compound through a combination of dehalogenation, hydroxylation, and cleavage of the isopropylidene bridge.

Analytical Methodologies for Environmental and Biological Matrices

Extraction Techniques

Effective extraction is a critical initial step to isolate 3-ClBPA from the complex matrix and concentrate it before instrumental analysis. Various techniques are employed depending on the sample type and the desired sensitivity.

Liquid/Liquid Extraction (LLE)

Liquid/Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a fundamental separation technique utilized in environmental, clinical, and industrial laboratories. aurorabiomed.comuoanbar.edu.iq This method involves the distribution of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. aurorabiomed.comuoanbar.edu.iq The analyte migrates from one phase to the other based on its relative solubility in each phase. uoanbar.edu.iq For the extraction of bisphenols, including chlorinated derivatives like 3-ClBPA, from aqueous samples, organic solvents such as dichloromethane (B109758), methyl tert-butyl ether, ethyl acetate, and acetonitrile (B52724) are commonly used. mdpi.comresearchgate.net While LLE can be less expensive compared to other methods, it often requires large quantities of organic solvents. mdpi.com Studies on the determination of bisphenol A (BPA) and its chlorinated derivatives in wastewater have successfully employed LLE using a mixture of dichloromethane and carbon tetrachloride. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of analytes from various matrices, offering advantages over LLE such as the potential for reduced solvent consumption and the ability to remove interfering compounds. aurorabiomed.commdpi.comconicet.gov.ar SPE involves the retention of the analyte on a solid stationary phase, followed by elution with a suitable solvent. aurorabiomed.com The choice of stationary phase is crucial and depends on the chemical properties of the analyte and the matrix. aurorabiomed.com For bisphenols and their chlorinated derivatives, including 3-ClBPA, SPE is a popular choice, particularly for water samples. researchgate.netnih.gov Optimized SPE protocols involve selecting the appropriate sorbent type, elution solvent, sample volume, and pH adjustment to achieve high recoveries and a clean extract. mdpi.com SPE has been successfully applied for the extraction of bisphenols from biological matrices like urine and amniotic fluid. nih.govscielo.br

Microextraction Techniques

Microextraction techniques have gained popularity as environmentally friendly alternatives to conventional extraction methods, requiring significantly lower volumes of organic solvents. mdpi.comconicet.gov.ar These techniques aim to miniaturize the extraction process while maintaining or improving analytical performance. conicet.gov.ar

Liquid-Phase Microextraction (LPME) and Dispersive Liquid-Liquid Microextraction (DLLME) are examples of microextraction techniques applicable to the analysis of bisphenols. mdpi.comacs.org These methods involve the dispersion of a small volume of extraction solvent into the aqueous sample, forming fine droplets that facilitate rapid analyte transfer. mdpi.com After extraction, the dispersed phase is typically separated by centrifugation. mdpi.com While biomonitoring studies using saliva as a sample matrix are less common, DLLME and supramolecular solvent-based microextraction coupled with LC-MS/MS have been explored for the determination of bisphenol analogues. mdpi.com Vortex-assisted liquid-liquid microextraction (VALLME) using minimal solvent volumes has also been demonstrated for the analysis of BPA in landfill leachate, showing good recoveries. amecj.com

Chromatographic Separation and Detection

Following extraction and clean-up, chromatographic techniques are employed to separate 3-ClBPA from other co-extracted compounds before detection and quantification. Mass spectrometry is the predominant detection method due to its sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful techniques widely used for the analysis of bisphenols and their chlorinated derivatives, including 3-ClBPA, particularly in environmental matrices like wastewater. researchgate.netnih.govmdpi.com GC-MS/MS offers enhanced selectivity and sensitivity compared to GC-MS. Prior to GC analysis, phenolic compounds like 3-ClBPA often require derivatization to increase their volatility and improve chromatographic performance. nih.govnih.govresearchgate.net Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization method. nih.govnih.govresearchgate.net GC-MS/MS methods for chlorinated BPA derivatives involve the separation of silylated compounds on appropriate GC columns, followed by detection and quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. nih.gov Research has demonstrated the successful application of GC-MS for the simultaneous determination of BPA and its chlorinated derivatives in urban wastewater after LLE and silylation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most popular analytical techniques for the determination of bisphenols, including chlorinated derivatives, in both environmental and biological matrices. mdpi.comresearchgate.netnih.gov LC-MS/MS, in particular, is favored for its high sensitivity and ability to analyze a wide range of polar and non-polar compounds without the need for derivatization in many cases. nih.govlcms.cz Electrospray ionization (ESI) in negative mode is frequently used for the ionization of chlorinated bisphenols, providing good sensitivity. nih.govresearchgate.net Quantification is typically performed in multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring specific precursor-product ion transitions. researchgate.net SPE coupled with LC-MS/MS with ESI negative mode has been identified as a popular and effective analytical methodology for chlorinated bisphenol A derivatives in environmental and human matrices, achieving better sensitivities and lower limits of detection and quantification. nih.gov LC-MS/MS methods have been developed and validated for the determination of BPA and its chlorinated derivatives in complex matrices such as adipose tissue. researchgate.net Automated sample preparation coupled with LC-MS/MS has also been explored to improve throughput and reduce variability in the analysis of bisphenols in matrices like infant formula. thermofisher.com

Here is a summary of some research findings related to the analytical methodologies for bisphenols, including chlorinated derivatives, in various matrices:

| Matrix | Extraction Technique(s) | Chromatographic Method | Detection Method | Key Findings | Source |

| Environmental (Wastewater) | LLE (Dichloromethane:Carbon Tetrachloride) + Silylation | GC-MS | SIM | Method developed for simultaneous determination of BPA and chlorinated derivatives. LODs ranged from 0.3 to 13.0 ng/L for silylated compounds. | nih.gov |

| Environmental (Sewage Sludge) | Pressurized Liquid Extraction + SPE Clean-up | LC-MS/MS | APCI (Negative) | Improved sample treatment for BPA and chlorinated derivatives. Quantification and identification in one run using SRM. | researchgate.net |

| Biological (Human Matrices) | SPE, LLE | LC-MS/MS | ESI (Negative) | SPE coupled with LC-MS/MS is a popular choice for chlorinated BPA derivatives, offering better sensitivities and lower LODs/LOQs. nih.gov Acceptable precision reported for LLE and SPE (< 20% RSD). nih.gov | mdpi.comnih.gov |

| Biological (Amniotic Fluid) | SPE (Oasis HLB) | HPLC-FLD | FLD | SPE procedure performed well with recoveries in the range of 67–121%. LODs and LOQs in the ng/mL range. | nih.gov |

| Biological (Adipose Tissue) | Not explicitly detailed, likely SPE/LLE | LC-MS/MS | ESI (Negative) | Method developed and validated for BPA and Clx-BPA, sensitive enough for determination in breast adipose tissue. Quantification in MRM mode. | researchgate.net |

| Environmental (Water) | Micro LLE (Dichloromethane) + Silylation | GC-MS | SIM | Method for BPA determination at low concentration levels (10.0-250.0 ng/L). LOD of 0.4 ng/L. Recoveries close to 100%. | nih.gov |

Application of Hyphenated Chromatography and Mass Spectrometry Techniques

Hyphenated chromatographic and mass spectrometric techniques are widely applied for the analysis of bisphenols and their derivatives, including chlorinated forms like 3-Cl-BPA, in various complex matrices. These techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering high sensitivity, selectivity, and specificity. unam.mxresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent method for the determination of bisphenols and their chlorinated derivatives in biological matrices such as urine, blood, serum, breast milk, and adipose tissue. unam.mxmdpi.comsciex.comdphen1.comacs.orgnih.gov LC-MS/MS allows for the simultaneous quantification of multiple target analytes, even at trace levels in complex samples. unam.mxsciex.com The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific fragmentation transitions of the target compounds. sciex.com Electrospray ionization (ESI) is commonly used in LC-MS/MS for bisphenol analysis, often operating in negative ion mode for improved sensitivity for phenolic compounds. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are also employed for the analysis of bisphenols and their chlorinated derivatives, particularly in environmental samples and sometimes in biological matrices after appropriate derivatization. unam.mxste-mart.comresearchgate.netpublish.csiro.auresearchgate.net GC-MS provides mass spectra that aid in the identification of unknown compounds and can be used for qualitative and quantitative analysis. ste-mart.com GC-MS/MS offers increased selectivity and sensitivity. researchgate.netpublish.csiro.auresearchgate.net Derivatization is often a necessary step in GC-based methods to improve the volatility and thermal stability of bisphenols. researchgate.net

Online solid-phase extraction (SPE) coupled with LC-MS/MS systems has been developed to streamline sample preparation, making the analysis faster, simpler, automated, and more reproducible, especially for biological matrices like urine. nih.govdphen1.com This hyphenation allows for direct injection of samples after minimal preparation, with the online SPE component handling matrix clean-up and analyte pre-concentration before LC-MS/MS analysis. nih.govdphen1.com

Research findings demonstrate the effectiveness of these hyphenated techniques. For instance, an LC-MS/MS method was developed for the simultaneous quantification of BPA and its chlorinated derivatives (including mono-, di-, tri-, and tetrachlorobisphenol A) in human plasma, achieving low limits of quantification (LLOQs) ranging from 0.005 ng/mL to 0.02 ng/mL for the chlorinated derivatives. sciex.com Another study utilized online SPE-UPLC-MS/MS with isotope dilution quantification for the reliable measurement of BPA and its chlorinated derivatives in human breast milk, reporting limits of detection (LODs) between 0.01 and 0.09 ng/mL and limits of quantification (LOQs) of 0.40 ng/mL for all target compounds. dphen1.com

Sample Preparation Challenges for Complex Matrices (e.g., biological samples)

Analyzing bisphenols and their chlorinated derivatives in complex biological matrices presents significant sample preparation challenges. Biological samples such as blood, serum, plasma, urine, breast milk, saliva, hair, and adipose tissue contain numerous endogenous components that can interfere with the extraction, separation, and detection of target analytes. unam.mxresearchgate.netmdpi.commdpi.comnih.gov These matrix effects can lead to signal suppression or enhancement in mass spectrometry, affecting the accuracy and precision of the analysis. unam.mxresearchgate.netmdpi.com

Another major challenge is the typically low concentrations of bisphenols and their derivatives found in biological samples, often at trace or ultra-trace levels (ng/mL or ng/g ranges). unam.mxresearchgate.netmdpi.com This necessitates sample preparation techniques that can effectively extract and pre-concentrate the analytes while simultaneously removing interfering matrix components. unam.mxmdpi.com

Common sample preparation techniques for biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). unam.mxresearchgate.netmdpi.com While still widely used, these methods can be time-consuming and labor-intensive, often involving multiple steps. researchgate.netdphen1.com Microextraction techniques are gaining importance as alternatives, offering advantages such as reduced solvent consumption and faster processing times. unam.mx

Specific challenges associated with different biological matrices have been noted. For example, urine is a common matrix due to its non-invasive collection, but bisphenols are often present as glucuronide and sulfate (B86663) conjugates, requiring enzymatic digestion (deconjugation) before analysis to measure the total concentration. unam.mxacs.org Blood and serum are valuable for clinical and toxicological studies but are complex due to proteins and lipids. researchgate.netmdpi.com Hair can reflect long-term exposure but requires hydrolysis as part of the sample preparation. mdpi.com External contamination is also a significant concern during sample collection, preparation, and analysis due to the ubiquitous presence of bisphenols in laboratory materials and equipment. researchgate.netmdpi.com Rigorous procedures, including the use of high-purity chemicals and blank analysis, are essential to minimize contamination. mdpi.com

Studies have highlighted the need for optimized extraction procedures to achieve acceptable recoveries and detection limits in complex matrices. For instance, a method for analyzing bisphenols in human serum used a combination of LLE followed by SPE, achieving recoveries ranging from 45.8% to 120%. unam.mx Another method for breast milk utilized LLE followed by online SPE-UPLC-MS/MS, reporting recoveries between 81% and 119%. dphen1.com

Development of Multi-analyte Methodologies for Chlorinated and Other Halogenated Bisphenol A Derivatives

The development of multi-analyte methodologies capable of simultaneously determining chlorinated bisphenol A derivatives, such as 3-Cl-BPA, and other halogenated bisphenol A derivatives is crucial for comprehensively assessing human exposure and environmental contamination. Given the structural similarities among these compounds and their potential to co-occur, methods that can analyze a panel of these substances in a single run are highly advantageous. sciex.compublish.csiro.au

Hyphenated techniques, particularly LC-MS/MS and GC-MS/MS, are central to the development of such multi-analyte methods. These techniques provide the necessary separation power to distinguish between closely related compounds and the sensitivity and selectivity of mass spectrometry for their detection and quantification. unam.mxsciex.compublish.csiro.au

Several studies have focused on developing multi-analyte methods for bisphenol A and its chlorinated derivatives. For example, a method was developed for the simultaneous determination of BPA and four chlorinated derivatives (monochlorobisphenol A, dichlorobisphenol A, trichlorobisphenol A, and tetrachlorobisphenol A) in human plasma using LC-MS/MS. sciex.com This method utilized specific MRM transitions for each analyte, allowing for their individual quantification in a single analysis. sciex.com Another multi-residue method employed GC-MS/MS for the simultaneous determination of BPA, its chlorinated derivatives (including mono-, di-, tri-, and tetrachlorobisphenol A), and several structural analogues in vegetables. publish.csiro.au

The development of these methodologies often involves optimizing sample preparation procedures to effectively extract a range of analytes with varying physicochemical properties from complex matrices. Techniques like SPE and microextraction methods are adapted to handle multiple target compounds. unam.mxpublish.csiro.au

Data from multi-analyte studies demonstrate the presence of various chlorinated bisphenol A derivatives in environmental and biological samples. For example, a study analyzing final effluent from paper manufacturing plants detected BPA, monochlorobisphenol A, 3,5-dichlorobisphenol A, 3,3'-dichlorobisphenol A, trichlorobisphenol A, and tetrachlorobisphenol A. nih.gov In human plasma samples, BPA, monochlorobisphenol A, dichlorobisphenol A, trichlorobisphenol A, and tetrachlorobisphenol A were quantified, with varying detection frequencies among the samples. sciex.com

The ongoing development of multi-analyte methodologies using advanced hyphenated chromatography-mass spectrometry techniques is essential for improving the understanding of the exposure profiles and potential risks associated with 3-Cl-BPA and other related halogenated bisphenol A derivatives.

Toxicological Profiles and Biological Activities

Endocrine Disrupting Capabilities

3-ClBPA exhibits endocrine-disrupting capabilities through its interaction with both estrogen and thyroid hormone receptors and their associated signaling pathways.

The estrogenic activity of 3-ClBPA has been demonstrated through its interaction with estrogen receptors, modulation of signaling pathways, and observable in vivo effects. Studies indicate that the addition of a chlorine atom to the bisphenol A structure alters its binding affinity and biological activity.

3-Chlorobisphenol A has been shown to compete with the natural estrogen, 17β-estradiol, for binding to both human estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ). Notably, 3-ClBPA competes more effectively for binding to ERα than the parent compound, bisphenol A (BPA). While its binding affinity for ERβ is similar to that of BPA.

A comparative study assessing the binding affinity of BPA and its chlorinated derivatives to human ERα and ERβ provided the following 50% inhibitory concentration (IC50) values:

| Compound | ERα IC50 (M) | ERβ IC50 (M) |

| This compound (3-ClBPA) | 2.48 x 10⁻⁵ | 1.43 x 10⁻⁵ |

| Bisphenol A (BPA) | 1.08 x 10⁻⁴ | 2.59 x 10⁻⁵ |

Beyond direct interaction with nuclear estrogen receptors, 3-ClBPA can also engage in non-genomic signaling. Studies have demonstrated that mono-chlorinated BPAs can initiate rapid, membrane-initiated actions through membrane estrogen receptors (mERs) in prolactinoma cells. tandfonline.com This includes the phospho-activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. tandfonline.com The activation of such pathways indicates that 3-ClBPA can influence cellular processes on a shorter timescale than that of traditional genomic pathways.

The estrogenic activity of 3-ClBPA observed in vitro translates to physiological effects in vivo. In studies involving ovariectomized female rats, treatment with 3-ClBPA resulted in a significant increase in the uterine endometrial area. This uterotrophic response is a classic indicator of estrogenic activity, demonstrating that 3-ClBPA can exert estrogen-like effects on reproductive tissues.

The potential for 3-ClBPA to interfere with the thyroid hormone system has also been investigated, with a focus on its interaction with thyroid hormone receptors.

In a yeast two-hybrid assay incorporating the human thyroid hormone receptor α (TRα), 3-ClBPA did not exhibit agonist activity in the absence of metabolic activation by a rat liver S9 preparation. nih.gov This suggests that the compound itself may not directly activate the thyroid hormone receptor. However, the study did not rule out the possibility of antagonist activity or the effects of its metabolites. For comparison, the parent compound, bisphenol A, has been reported to act as an antagonist to the thyroid hormone receptor. nih.gov

Thyroid Hormonal Activity

Competitive Binding to Thyroid Hormone Transport Proteins (e.g., Transthyretin, TTR)

Transthyretin (TTR) is a crucial transport protein found in plasma and cerebrospinal fluid, responsible for carrying the thyroid hormone thyroxine (T4) and retinol. wikipedia.org The proper functioning of TTR is vital for maintaining thyroid hormone homeostasis. However, certain xenobiotic compounds, including chlorinated derivatives of bisphenol A, can interfere with this process.

Research has shown that this compound and other chlorinated phenols can competitively bind to TTR, displacing the natural ligand, 3,3',5-triiodothyronine (T3). nih.gov A study investigating the effects of various chlorinated derivatives of bisphenol A on T3 binding to chicken and bullfrog TTR revealed that these derivatives were significantly more potent competitors than their parent compound, bisphenol A. nih.gov In fact, the concentrations at which these chlorinated derivatives displaced T3 from TTR were 10 to 1000 times lower than those of the original molecules. nih.gov

The structure of these compounds plays a significant role in their binding affinity. It has been observed that chlorinated derivatives with a greater degree of chlorination are more effective at competing with T3 for binding to TTR. nih.gov Specifically, the presence of chlorine atoms in the ortho positions relative to the hydroxyl group enhances their competitive binding capacity. nih.gov This structure-activity relationship highlights the specific molecular features that contribute to the thyroid-disrupting potential of these compounds.

The binding of these xenobiotics to TTR is a critical concern as it can disrupt the normal transport of thyroid hormones to target tissues, potentially leading to adverse health effects. nih.gov The thyroxine-binding sites on TTR, which are hydrophobic and contain pockets with an affinity for halogen atoms, are the primary targets for these competitive inhibitors. mdpi.com

Table 1: Competitive Binding of Chlorinated Phenols to Transthyretin (TTR)

| Compound | Relative Potency (vs. Parent Compound) | Key Structural Feature for Enhanced Binding |

|---|---|---|

| Chlorinated Bisphenol A Derivatives | 10-1000x higher | Chlorine in ortho position(s) to hydroxyl group |

| 3,3',5-trichlorobisphenol A | High | Greater degree of chlorination |

Perturbation of Thyroid Hormone Homeostasis

The competitive binding of this compound to thyroid hormone transport proteins is a primary mechanism through which it can disrupt thyroid hormone homeostasis. nih.gov The endocrine system is a complex network, and interference with any of its components can have cascading effects. nih.govnih.gov The displacement of thyroid hormones from their transport proteins can alter their bioavailability and delivery to target cells, leading to a state of dysthyroidism. nih.gov

Studies on halogenated derivatives of bisphenol A have demonstrated their potential to act as thyroid hormone agonists or antagonists. nih.gov For instance, some chlorinated BPAs have been shown to exhibit agonist activity in the presence of metabolic activation, while others can inhibit the binding of T3 to the thyroid hormone receptor α (TRα). nih.gov This dual activity further complicates their impact on thyroid hormone signaling.

The perturbation of thyroid hormone homeostasis can lead to a range of physiological and developmental issues, given the critical role of these hormones in regulating metabolism, growth, and brain development. nih.gov The interference of compounds like this compound with thyroid hormone transport and receptor binding underscores their potential as endocrine-disrupting chemicals. nih.govnih.gov

Mechanisms of Endocrine Interference

Endocrine-disrupting chemicals (EDCs) like this compound can interfere with the endocrine system through various mechanisms. nih.govnih.gov A primary mode of action is their ability to bind to nuclear hormone receptors, including estrogen receptors (ERs) and thyroid hormone receptors (TRs). nih.gov Due to their structural similarity to endogenous steroid hormones, these compounds can act as agonists or antagonists, thereby disrupting normal hormonal signaling pathways. nih.govnih.gov

The interaction of chlorinated derivatives of bisphenol A with TRs has been shown to be weaker than their interaction with TTR. nih.gov However, their ability to bind to both transport proteins and receptors suggests multiple points of interference within the thyroid hormone axis. The degree of chlorination influences the binding efficiency, with more heavily chlorinated compounds showing stronger interactions. nih.gov

Furthermore, the metabolic activation of some halogenated BPAs can significantly increase their agonistic or antagonistic potential. nih.gov This highlights the importance of considering the metabolic fate of these compounds when assessing their endocrine-disrupting activity. The disruption of the endocrine system by these chemicals can have far-reaching consequences, affecting not only reproductive health but also other physiological processes such as metabolism and neurodevelopment. nih.gov

Cellular and Molecular Effects

Induction of Apoptosis and Cell Death Pathways (e.g., Caspase activation, cytochrome c release)

Apoptosis, or programmed cell death, is a fundamental biological process that can be triggered by various stimuli, including exposure to toxic compounds. A key event in the apoptotic cascade is the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is often a precursor to the activation of caspases, a family of proteases that execute the final stages of cell death. nih.govnih.gov

Studies have shown that exposure to bisphenol A can induce apoptosis. This process is characterized by the translocation of cytochrome c from the mitochondria to the cytosol, which in turn activates caspases, leading to the breakdown of cellular components. nih.gov The inhibition of this cytochrome c release has been shown to prevent apoptosis, underscoring its critical role in initiating the cell death program. nih.gov

The induction of apoptosis by compounds like this compound can have significant implications for tissue development and homeostasis. The dysregulation of this process can contribute to a variety of pathological conditions.

Oxidative Stress Induction

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This imbalance can lead to cellular damage and has been implicated in the toxic effects of many environmental chemicals. nih.govcolab.ws

Bisphenol A and its derivatives have been shown to induce oxidative stress in various cell types. nih.govnih.gov Exposure to BPA can lead to an increase in ROS production, which can compromise mitochondrial function. nih.govmdpi.com The mitochondria are a primary source of ROS, and their dysfunction can exacerbate oxidative damage. mdpi.com

The induction of oxidative stress is a key mechanism underlying the pleiotropic effects of BPA. nih.govcolab.ws This oxidative damage can affect a wide range of cellular processes and contribute to the development of various diseases. mdpi.com The cellular response to BPA-induced oxidative stress often involves the upregulation of antioxidant defense mechanisms, such as the expression of proteins like DJ-1, which helps to mitigate the damaging effects of ROS. nih.gov

Table 2: Cellular and Molecular Effects of Bisphenol A and its Derivatives

| Effect | Mechanism | Key Cellular Events |

|---|---|---|

| Apoptosis | Mitochondrial Pathway | Cytochrome c release, Caspase activation |

| Oxidative Stress | Increased ROS Production | Mitochondrial dysfunction, Upregulation of antioxidant defenses |

| Inflammation | Modulation of Inflammatory Pathways | Altered cytokine production, Activation of NF-κB and MAPKs |

Inflammatory Responses

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is associated with a wide range of diseases. nih.gov Emerging evidence suggests that bisphenols can modulate inflammatory processes. nih.govmdpi.com

Exposure to BPA has been shown to affect inflammatory responses in various cell types. nih.govresearchgate.net One of the proposed mechanisms is through the induction of oxidative stress, which can in turn activate inflammatory signaling pathways. nih.gov For example, BPA exposure has been linked to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which are key regulators of inflammation. nih.gov

This can lead to an altered expression and release of inflammatory mediators, such as cytokines and prostaglandins. nih.govresearchgate.net The modulation of these inflammatory pathways by bisphenols can have significant health implications, as chronic inflammation is a contributing factor to many chronic diseases. nih.gov

An article on the chemical compound “this compound” cannot be generated based on the provided outline due to a lack of available scientific research on this specific substance.

A comprehensive search of scientific databases and literature reveals that while there is extensive information on the parent compound, Bisphenol A (BPA), and general data on chlorinated derivatives of BPA (ClxBPA) as a class, specific toxicological studies on "this compound" are not sufficiently available to address the detailed sections and subsections of the requested article.

Chlorinated derivatives of BPA are recognized as emerging environmental pollutants, formed during processes such as the chlorination of drinking water. nih.govresearchgate.net These compounds have been detected in human tissues, including urine, serum, breast milk, adipose tissue, and the placenta, indicating human exposure. nih.govresearchgate.net There is evidence suggesting that ClxBPA possesses endocrine-disrupting capabilities, which could pose a risk to human health. nih.govresearchgate.net However, the available toxicological and toxicokinetic data for these chlorinated derivatives are scarce. nih.govresearchgate.net

The specific data required to populate the requested sections of the article are not present in the available literature for "this compound":

Carcinogenic Potential and Modulations of Cancer Progression:

Association with Hormone-Related Cancers (e.g., breast, prostate):BPA has been linked to an increased risk for hormone-related cancers such as breast and prostate cancer.nih.govnih.govnih.govnih.govlifelinecelltech.comsciencedaily.compharmacytimes.comnih.govfoodpackagingforum.orgThere is a lack of specific studies investigating a similar association for "this compound".

Due to the absence of specific scientific data for "this compound" in the publicly available literature, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Influence on Chemotherapeutic Efficacy

Studies have shown that BPA can antagonize the cytotoxic effects of several chemotherapeutic drugs, including doxorubicin, cisplatin, and vinblastine, in both estrogen receptor-positive and -negative breast cancer cells. nih.govnih.gov This chemoresistance appears to be mediated through the increased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov By preventing programmed cell death (apoptosis), BPA may reduce the effectiveness of these anticancer drugs. nih.gov This effect has been observed at environmentally relevant, low nanomolar concentrations of BPA. nih.govnih.gov

Table 1: Effects of Bisphenol A on Chemotherapeutic Agents

| Chemotherapeutic Agent | Mechanism of Action | Interaction with Bisphenol A |

| Doxorubicin | Induces DNA damage by chelating metal ions, generating free radicals, and inhibiting topoisomerase. nih.govnih.gov | BPA antagonizes its cytotoxic effects, potentially by increasing the expression of anti-apoptotic proteins. nih.govnih.gov |

| Cisplatin | Causes DNA intrastrand cross-linking, inhibiting DNA replication. nih.govnih.gov | BPA antagonizes its cytotoxic effects. nih.govnih.gov |

| Vinblastine | Interferes with microtubule dynamics, leading to mitotic arrest and cell death. nih.govnih.gov | BPA antagonizes its cytotoxic effects. nih.govnih.gov |

Metabolic and Cardiovascular Disruptions

While specific data on this compound is lacking, extensive research has been conducted on the metabolic effects of BPA.

BPA has been linked to insulin (B600854) resistance. nih.govhcplive.com Studies in obese children have shown a direct association between urinary BPA levels and insulin resistance, independent of body mass index. nih.gov In vitro studies on human adipocytes suggest that BPA may contribute to a chronic low-grade inflammatory state, which in turn could affect insulin sensitivity. nih.gov Mechanistically, BPA has been shown to interfere with insulin signaling pathways and may provoke inflammatory mediators that result in increased insulin resistance. hcplive.comnih.gov

Regarding adipogenesis, the process of forming fat cells, studies on BPA have yielded somewhat mixed results. Some research indicates that BPA promotes adipogenesis by increasing the expression of key regulatory genes like PPARγ and C/EBPα in pre-adipocytes. nih.govnih.gov This can lead to an increase in lipid accumulation in mature adipocytes. nih.gov However, other studies have failed to observe a direct pro-adipogenic effect at various concentrations. nih.gov Despite these differing findings on adipogenesis, there is a consensus that BPA exposure can lead to dysfunctional adipocytes characterized by impaired insulin signaling and increased expression of pro-inflammatory cytokines. nih.gov

Table 2: Summary of Bisphenol A's Effects on Metabolic Pathways

| Metabolic Process | Key Findings Related to Bisphenol A |

| Insulin Resistance | Associated with increased insulin resistance in human studies. nih.govhcplive.com May induce a chronic inflammatory state in adipocytes, impairing insulin sensitivity. nih.gov |

| Adipogenesis | Some studies show it promotes pre-adipocyte differentiation and lipid accumulation. nih.govnih.gov Other studies do not observe a direct pro-adipogenic effect. nih.gov |

| Adipocyte Function | Can lead to hypertrophic, dysfunctional adipocytes with impaired insulin signaling and increased pro-inflammatory cytokine expression. nih.gov |

There is a growing body of evidence suggesting that BPA exposure is associated with an increased risk of cardiovascular diseases. mdpi.com Epidemiological studies have linked higher urinary BPA concentrations with a greater prevalence of coronary artery disease, angina, myocardial infarction, hypertension, and peripheral arterial disease. repec.orgnih.gov

Experimental studies have further elucidated potential mechanisms for these adverse cardiovascular outcomes. Chronic exposure to BPA has been shown to cause cardiac remodeling and atherosclerosis in animal models. repec.orgnih.gov At a cellular level, BPA may impair cardiac excitability by altering intracellular calcium handling and inhibiting key ion channels. nih.gov Furthermore, BPA exposure can induce oxidative stress and epigenetic modifications, which are known to contribute to cardiovascular pathology. nih.govrepec.orgnih.gov Some studies also suggest that BPA can activate necroptotic pathways in endothelial cells, potentially leading to a weakening of the vascular wall. nih.gov

Table 3: Cardiovascular Effects Associated with Bisphenol A Exposure

| Cardiovascular Outcome | Associated Findings |

| Coronary Artery Disease | Higher urinary BPA levels are associated with an increased prevalence. nih.gov |

| Hypertension | Linked to higher BPA exposure in epidemiological studies. repec.orgnih.gov |

| Myocardial Infarction | Associated with higher urinary BPA concentrations. nih.gov |

| Arrhythmias | Acute BPA exposure may promote arrhythmias. repec.orgnih.gov |

| Atherosclerosis | Chronic BPA exposure has been shown to result in atherosclerosis in animal models. repec.orgnih.gov |

Immunological Implications

The immunological effects of this compound have not been specifically documented. However, research on BPA indicates that it can modulate the immune system.

BPA exposure has been associated with alterations in immune parameters. nih.gov For instance, higher urinary BPA levels in adults have been linked to increased cytomegalovirus (CMV) antibody titers, which can be a marker of altered cell-mediated immunity. nih.govjournalistsresource.org BPA is also known to have estrogen-like activity, and estrogen can play a complex role in modulating the immune system. mdpi.com

Mechanistically, BPA may influence the immune system through various pathways, including acting as an antagonist for the aryl hydrocarbon receptor (AhR) and interacting with peroxisome proliferator-activated receptors (PPARs), which are involved in immune responses and inflammation. mdpi.com Studies have shown that BPA can suppress the in vitro production of antibodies (IgM and IgG) by human peripheral blood mononuclear cells. mdpi.com Additionally, developmental exposure to BPA has been found to alter immune cell populations, such as decreasing regulatory T cells and upregulating pro- and anti-inflammatory cytokines and chemokines. nih.gov

Table 4: Immunological Effects of Bisphenol A

| Immune Parameter | Observed Effect of Bisphenol A |

| Antibody Production | Suppresses in vitro production of IgM and IgG. mdpi.com |

| Cell-Mediated Immunity | Higher exposure is associated with increased CMV antibody titers in adults. nih.govjournalistsresource.org |

| Immune Cell Populations | Developmental exposure can decrease regulatory T cells. nih.gov |

| Cytokine Production | Can upregulate both pro- and anti-inflammatory cytokines and chemokines. nih.gov |

Human Exposure and Biomonitoring of 3 Chlorobisphenol a

Sources and Routes of Exposure

Human exposure to 3-ClBPA can occur through various environmental and dietary pathways. The primary precursor, BPA, is ubiquitous, leading to the formation of its chlorinated derivatives in multiple media. europa.euepa.gov

Environmental Media (e.g., drinking water, indoor dust)

Environmental media are significant sources of exposure to 3-ClBPA. The chlorination of water is a key process leading to its formation.

Drinking Water: The use of hypochlorite (B82951) ions for disinfecting tap water can cause an electrophilic attack on the BPA molecule, resulting in the formation of chlorinated BPA derivatives, including 3-ClBPA. nih.gov This chemical reaction has been documented in laboratory experiments with chlorinated tap water and is considered a primary pathway for the presence of ClxBPA in drinking water. nih.govnih.gov Studies evaluating water samples have found ClxBPA concentrations ranging from 0.8 to 11.3 ng/L. nih.gov

Indoor Dust: Bisphenol A is a known contaminant in household dust, with concentrations reported between 117 to 1,486 µg/kg. nih.gov The presence of BPA in dust, which can originate from various consumer products, presents a potential for the formation of 3-ClBPA within the domestic environment. nih.govnih.gov Residual BPA from sources like recycled paper and plastic materials can react with chlorine present in household cleaning products to form ClxBPA, which may then settle in dust. nih.gov Exposure can subsequently occur through ingestion, inhalation, or dermal contact with contaminated dust. nih.gov

Table 1: Detection of Chlorinated Bisphenol A in Environmental Media This table is interactive. You can sort and filter the data.

| Matrix | Compound Group | Reported Concentration | Key Findings | Citations |

|---|---|---|---|---|

| Drinking Water | ClxBPA | 0.8–11.3 ng/L | Formed during the reaction of BPA with chlorine disinfectants. | nih.govnih.gov |

Dietary Exposure (e.g., migration from food contact materials, contaminated food)

Diet is considered the main route of exposure to the precursor compound, BPA, and is therefore a significant pathway for exposure to its derivatives. europa.eunih.gov

Migration from Food Contact Materials (FCMs): BPA is a monomer used in polycarbonate plastics and epoxy resins, which are utilized in many food and beverage containers. epa.gov It can migrate from these materials into foodstuffs, a process that is considered the primary source of BPA entering the food chain. europa.eunih.gov Furthermore, recycled paper and plastic materials used for food contact applications may contain residual BPA, which can react to form ClxBPA. nih.gov

Contaminated Food: The use of chlorinated water in food processing can lead to the formation of 3-ClBPA if BPA is present in the food items. The European Food Safety Authority (EFSA) has identified dietary intake as a major source of human exposure to BPA, which raises health concerns. foodpackagingforum.orgresearchgate.net The contamination of food with BPA, combined with processing methods involving chlorine, can result in direct dietary exposure to 3-ClBPA.

Detection in Human Biological Matrices

Biomonitoring studies have confirmed the presence of chlorinated BPA derivatives in various human biological samples, indicating widespread exposure. nih.govcut.ac.cy The analysis of these matrices is crucial for assessing the extent of human exposure. unam.mx

Urine

Urine is a preferred biological sample for biomonitoring bisphenols and their derivatives due to its non-invasive and easy collection. unam.mx Bisphenols are typically metabolized and excreted in urine as glucuronide and sulfate (B86663) conjugates. unam.mx While data specifically quantifying 3-ClBPA are limited, studies on its precursor are extensive. BPA has been detected in approximately 90% of urine samples from the general U.S. population, indicating that exposure is regular and continuous. epa.gov Analytical methods for detecting total BPA in urine after enzymatic deconjugation have achieved limits of detection as low as 0.12 ng/mL. nih.govresearchgate.net

Serum and Plasma

Blood, including serum and plasma, is considered an ideal matrix for biomonitoring as it is in contact with all body tissues. unam.mx Analytical methods have been successfully developed to quantify BPA derivatives in plasma. For instance, an assay for 3,3'-Dichlorobisphenol A (Cl2BPA), the most abundant chlorinated BPA derivative found in human matrices, has been developed for plasma samples. nih.gov This suggests that other derivatives like 3-ClBPA are also likely present. Studies have detected the precursor, BPA, in human serum at concentrations ranging from 0.2 to 10 ng/mL. researchgate.netnih.gov A method for detecting various bisphenol analogs in serum reported detection limits between 0.05 and 0.19 ng/mL. researchgate.net

Breast Milk

Breast milk is a critical matrix for assessing exposure, particularly for infants, as compounds can be transferred from the mother's plasma. unam.mxnih.gov The lipophilic nature of BPA suggests it has the potential to partition into breast milk, a characteristic likely shared by its chlorinated derivatives. dphen1.com Sensitive analytical methods have been developed to quantify BPA and its analogues in breast milk. nih.gov One study analyzing 23 breast milk samples from healthy lactating women found a mean BPA concentration of 0.61 ± 0.20 ng/mL, with a detection limit of 0.11 ng/mL. dphen1.com

Table 2: Detection of Bisphenol A and its Derivatives in Human Biological Matrices This table is interactive. You can sort and filter the data.

| Matrix | Compound | Reported Concentration / Finding | Notes | Citations |

|---|---|---|---|---|

| Urine | BPA (precursor) | Detected in ~90% of U.S. population | Indicates widespread and continuous exposure to the precursor. | epa.gov |

| Plasma | 3,3'-Dichlorobisphenol A | Method developed for quantification | Cl2BPA is the most abundant chlorinated derivative found in human matrices. | nih.gov |

| Serum | BPA (precursor) | 0.2–10 ng/mL | Shows presence of the precursor in blood. | researchgate.netnih.gov |

Adipose and Placental Tissue

Adipose tissue, due to its lipophilic nature, can serve as a long-term storage depot for persistent organic pollutants. Studies have investigated the presence of BPA and its chlorinated derivatives in this matrix.

One study in Southeast Spain analyzed adipose tissue from 20 women. researchgate.net In this cohort, monochloro-BPA (which includes the 3-chlorobisphenol A isomer) was detected, indicating systemic exposure and accumulation in body fat. The mean concentration of monochloro-BPA was 3.05 ± 0.28 ng/g of adipose tissue. researchgate.net This research highlights that in addition to the parent compound BPA, humans are also exposed to and accumulate its chlorinated byproducts. researchgate.net

Table 1: Concentration of Monochloro-BPA in Human Adipose Tissue An interactive data table based on research findings.

| Compound | Mean Concentration (ng/g) | Standard Deviation (ng/g) | Detection Frequency |

|---|---|---|---|

| Monochloro-BPA | 3.05 | 0.28 | Data not specified |

Source: Adapted from Fernandez et al., 2007. researchgate.net

Placental tissue is another critical matrix for biomonitoring, as it provides direct evidence of fetal exposure. The presence of a substance in the placenta indicates its ability to cross the maternal-fetal barrier, which is a significant concern for developmental health. nih.gov Analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been specifically developed to determine BPA and its chlorinated derivatives in human placental tissue samples. researchgate.net The development of these sensitive methods, with detection limits as low as 0.2 to 0.6 ng/g, enables the quantification of these compounds in this vital tissue, confirming that the placenta is a site of accumulation for these environmental contaminants. researchgate.net While one study confirmed the presence of parent BPA in placental tissue with a median concentration of 12.7 ng/g, specific concentration data for this compound in the placenta from large-scale biomonitoring studies remains a research need. mdpi.com

Hair

Hair analysis is a valuable and non-invasive method for assessing long-term or cumulative exposure to various environmental chemicals. nih.govnih.gov Unlike blood or urine, which reflect recent exposure, hair can provide a retrospective timeline of exposure over several months as it grows. nih.gov

While numerous studies have used hair to monitor human exposure to the parent compound BPA, research on its chlorinated derivatives in this matrix is emergent. researchgate.netnih.govnih.govnih.gov A 2024 study exploring the binding mechanisms of various bisphenols to human hair keratin (B1170402) found that halogenated bisphenols, including a chlorinated variant (tetrachlorobisphenol A), demonstrated a higher binding affinity than non-halogenated BPA. cdc.gov This suggests that chlorinated bisphenols can indeed be incorporated and retained in hair, supporting the use of hair as a biomonitoring matrix. The primary binding forces were identified as hydrogen bonding and hydrophobic interactions. cdc.gov

One publication has noted that chlorinated derivatives of bisphenol A were quantified in hair for the first time, signaling a new frontier in the biomonitoring of these specific compounds. researchgate.net However, detailed quantitative data and detection frequencies for this compound from large population studies are not yet widely available, representing an important area for future research.

Interpretation of Biomonitoring Data in Relation to Exposure Assessment

The interpretation of biomonitoring data for this compound is essential for understanding the extent of human exposure and for risk assessment. researchgate.net Biomonitoring data provides a measure of the internal dose, which is the amount of a chemical present within the body. This is a key advantage as it integrates exposure from multiple sources (e.g., diet, drinking water, consumer products) and routes (e.g., ingestion, dermal contact), reflecting the total body burden. researchgate.net

The detection of this compound in internal tissues such as adipose and placental tissue definitively confirms that human exposure is occurring and that the compound is absorbed and distributed throughout the body. researchgate.netresearchgate.net The presence of 3-ClBPA in adipose tissue is particularly significant as it suggests potential for long-term accumulation. researchgate.net Its detection in placental tissue indicates that the compound can cross the maternal-fetal barrier, raising questions about potential exposure during critical developmental windows. researchgate.netmdpi.com

However, several challenges exist in the interpretation of this data for exposure assessment:

Lack of Health-Based Guidance Values: Currently, there are no established human biomonitoring guidance values (HBM-GVs) for this compound. These values, derived from toxicological data, are necessary to interpret the measured concentrations in the context of potential health risks. Without them, it is difficult to determine if detected levels are of health concern.

Source Apportionment: While biomonitoring confirms aggregate exposure, it does not identify the specific sources or pathways of that exposure. cdc.gov For 3-ClBPA, exposure could result from the ingestion of chlorinated water containing BPA or from other unknown sources.

Toxicokinetic Data Gaps: A complete understanding of the absorption, distribution, metabolism, and excretion (toxicokinetics) of this compound in humans is not available. This information is crucial for relating the concentration in a specific tissue (like fat or hair) to the total external exposure dose, a process known as reverse dosimetry. cdc.gov

Structure Activity Relationships of Chlorinated Bisphenol a Derivatives

Influence of Chlorination Degree on Biological Activity (e.g., thyroid hormone receptor binding, estrogenic activity)

The degree of chlorination on the bisphenol A structure can impact its interaction with hormone receptors, including estrogen receptors (ERs) and thyroid hormone receptors (TRs). Studies have investigated the estrogenic activity of BPA and its chlorinated derivatives, such as 3-ClBPA and 3,3'-diClBPA, by evaluating their relative binding affinity for human estrogen receptor-alpha (ERα) and -beta (ERβ) nih.gov.

Research indicates that 3-ClBPA and 3,3'-diClBPA can compete with 17β-estradiol for binding to both ERα and ERβ nih.gov. Notably, 3-ClBPA and 3,3'-diClBPA demonstrated higher effectiveness in competing for ERα binding compared to BPA nih.gov. Their IC50 values for ERα binding were reported as 1.28 x 10⁻⁵ M for 3-ClBPA and 1.08 x 10⁻⁴ M for 3,3'-diClBPA, while BPA had an IC50 of 2.48 x 10⁻⁵ M nih.gov. For ERβ binding, 3-ClBPA (IC50: 1.43 x 10⁻⁵ M) and 3,3'-diClBPA (IC50: 1.87 x 10⁻⁵ M) showed similar activity to BPA (IC50: 2.59 x 10⁻⁵ M) nih.gov. These findings suggest that the addition of chlorine atoms can increase the affinity for ERα, while the effect on ERβ appears less pronounced with up to two chlorine atoms.

Further research using a yeast two-hybrid assay also indicated that the agonist activities of chlorinated BPAs were higher than that of BPA in the absence of metabolic activation (S9) nih.govuni.lu. However, upon UVB irradiation, which can lead to the release of chloride ions, the agonist activities of chlorinated BPAs decreased nih.govuni.lu.

Regarding thyroid hormone receptor binding, studies have assessed the agonist/antagonist activities of halogenated BPA derivatives, including 3-ClBPA, using a yeast two-hybrid assay with human thyroid hormone receptor alpha (TRα) citeab.com. In the absence of metabolic activation, 3-ClBPA did not exhibit agonist activity for TRα citeab.com. In contrast, more highly chlorinated derivatives like 3,3',5-triClBPA and tetrachlorobisphenol A (TCBPA) showed TRα agonist activity under these conditions citeab.com. This suggests that the degree of chlorination plays a role in the interaction with thyroid hormone receptors, and monochlorination at the 3-position may not be sufficient to induce TRα agonist activity in this specific assay without metabolic activation.

Positional Isomerism of Chlorine and Receptor Binding Affinity

The position of chlorine substitution on the bisphenol A molecule can influence its biological activity and receptor binding affinity. While comprehensive data on all positional isomers of monochlorinated BPA is limited in the provided sources, the comparison between 3-ClBPA and other chlorinated derivatives highlights the importance of chlorine placement.

As discussed in Section 7.1, 3-ClBPA and 3,3'-diClBPA exhibit different binding affinities for ERα compared to BPA, with chlorinated forms showing higher affinity nih.gov. This indicates that the presence of chlorine atoms on the phenolic rings alters the interaction with the receptor. Although a direct comparison of 3-ClBPA with other monochlorinated isomers (e.g., 2-chlorobisphenol A) is not explicitly detailed in the search results regarding receptor binding, the varying activities observed among different chlorinated forms (mono-, di-, tri-, and tetra-chlorinated) in studies on estrogenic and thyroid hormone activity nih.govnih.govuni.luciteab.comsigmaaldrich.com implicitly demonstrate the impact of both the number and likely the position of chlorine substituents on biological activity. For instance, the difference in TRα agonist activity between 3-ClBPA and 3,3',5-triClBPA underscores the effect of additional chlorine atoms and their positions on the molecule's interaction with this receptor citeab.com.

Comparative Analysis with Bisphenol A (BPA) and Other Bisphenol Analogs

Comparing the activity of 3-ClBPA with the parent compound, BPA, and other bisphenol analogs reveals key differences in their endocrine-disrupting potential.

In terms of estrogenic activity, 3-ClBPA has been shown to have a higher binding affinity for ERα than BPA in in vitro assays nih.gov. However, the in vivo estrogenic activity of 3-ClBPA and 3,3'-diClBPA in ovariectomized female rats appeared comparable to that of BPA at the doses tested nih.gov. This suggests that while chlorination can enhance receptor binding in vitro, the in vivo effects may be influenced by other factors, such as metabolism and pharmacokinetics.

When considering thyroid hormone receptor activity, 3-ClBPA did not show TRα agonist activity in a yeast two-hybrid assay without metabolic activation, unlike some more highly chlorinated or brominated bisphenols such as TCBPA and TBBPA citeab.comnih.gov. BPA itself can bind to TRs, particularly TRβ, and act as an antagonist nih.govwikipedia.org. This indicates a differential interaction with thyroid hormone receptors depending on the specific bisphenol structure and halogenation pattern.

Comparative studies involving a broader range of bisphenol analogs, including Bisphenol S (BPS), Bisphenol F (BPF), Tetrabromobisphenol A (TBBPA), and Tetrachlorobisphenol A (TCBPA), have shown that many of these compounds exhibit estrogenic activity, and some, like TBBPA and TCBPA, also show significant thyroid hormonal activity nih.gov. Some bisphenol analogs have been found to be equally, if not more, problematic in endocrine activities compared to BPA massbank.eu. For example, TCBPA has been reported to have a significantly higher estrogen receptor binding affinity than BPA fishersci.ca.

The presence of halogen atoms, such as chlorine or bromine, at positions adjacent to the phenolic hydroxyl group in bisphenol derivatives tends to increase thyroid activity, making them structurally analogous to thyroid hormones T3 and T4 fishersci.ca. However, the specific effects can vary depending on the type and position of the halogen fishersci.ca.

Risk Assessment and Policy Implications

Identification of 3-Chlorobisphenol A as a Substance of Concern

This compound (Cl-BPA) is emerging as a substance of concern due to its classification as an endocrine-disrupting chemical (EDC) and its detection in various environmental and human samples. As a chlorinated derivative of the well-known endocrine disruptor Bisphenol A (BPA), this compound is formed during water chlorination processes, leading to its presence in drinking water and wastewater effluents. This raises significant public health concerns as it suggests a continuous and widespread exposure route.

The primary concern surrounding this compound lies in its potential to interfere with the endocrine system. Toxicological studies have provided evidence of its endocrine-disrupting capabilities. For instance, research has shown that this compound can elicit estrogenic effects. One animal study demonstrated that exposure to this compound led to an enlargement of the uterine endometrial area in rats, a response indicative of estrogenic activity. Such findings underscore the potential for this compound to adversely affect hormonal balance and reproductive health.

Furthermore, the environmental persistence and bioaccumulation potential of halogenated compounds like this compound are of significant concern. Studies have reported that the detection frequencies and concentrations of this compound can be significantly higher in the final effluents of wastewater treatment plants compared to the influents, suggesting that it may be formed during treatment processes and is not effectively removed. Its detection in human urine, serum, breast milk, adipose tissue, and placental tissue confirms that human exposure is occurring and that the compound can cross biological barriers. The presence of this compound in these biological matrices, particularly in placental tissue and breast milk, points to direct exposure of vulnerable populations, including fetuses and infants.

The combination of its formation as a disinfection byproduct, its demonstrated endocrine-disrupting effects in laboratory studies, and its detection in human tissues solidifies the identification of this compound as a substance of concern that warrants further investigation and potential regulatory consideration.

Public Health Considerations for Vulnerable Populations

The potential health risks associated with this compound are of particular concern for vulnerable populations, including pregnant women, fetuses, infants, and children. These groups are more susceptible to the effects of endocrine disruptors due to the critical role of hormones in development.

Pregnant Women and Fetuses: The prenatal period is a critical window of development where the endocrine system plays a pivotal role in organ formation and function. The detection of this compound in placental tissue indicates that the developing fetus can be directly exposed to this compound. As an endocrine disruptor, this compound has the potential to interfere with the delicate hormonal balance required for normal fetal development, potentially leading to adverse reproductive and neurodevelopmental outcomes.

Infants and Children: Infants and young children are also highly vulnerable to the effects of endocrine-disrupting chemicals. Their bodies are still developing, and their metabolic pathways for detoxifying and eliminating chemicals are not yet fully mature. The presence of this compound in breast milk signifies a direct route of exposure for nursing infants. Early-life exposure to endocrine disruptors has been linked to a range of health problems, including developmental and reproductive issues that may not become apparent until later in life.

Given the evidence of human exposure and the known endocrine-disrupting potential of this compound, there is a clear need for public health policies that aim to minimize exposure, particularly for these vulnerable populations. This includes monitoring its presence in drinking water and food sources, as well as developing strategies to reduce its formation during water treatment processes.

Future Research Directions for Comprehensive Health Risk Characterization

While the current body of evidence identifies this compound as a substance of concern, there are significant knowledge gaps that need to be addressed to perform a comprehensive health risk characterization. Future research should focus on the following key areas:

Toxicological Studies:

Dose-Response Assessment: There is a critical need for comprehensive dose-response studies to determine the specific health effects of this compound at various exposure levels. These studies should investigate a wide range of endpoints, including reproductive toxicity, neurotoxicity, immunotoxicity, and carcinogenicity.

Mechanism of Action: Research is needed to elucidate the precise mechanisms by which this compound exerts its endocrine-disrupting effects. This includes investigating its interaction with various hormone receptors and its impact on hormone synthesis and metabolism.

Mixture Effects: Humans are exposed to a complex mixture of chemicals. Future studies should investigate the potential synergistic or additive effects of co-exposure to this compound and other environmental contaminants, including other bisphenols.

Exposure Assessment:

Analytical Methods: The development of more sensitive and standardized analytical methods is necessary for the accurate detection and quantification of this compound in various environmental media and biological samples.

Exposure Sources and Pathways: Further research is required to identify all major sources and pathways of human exposure to this compound. This includes a more thorough investigation of its presence in food, consumer products, and indoor environments.

Biomonitoring: Large-scale biomonitoring studies are needed to determine the extent of human exposure to this compound across different populations and geographic regions. This will help to identify highly exposed groups and inform public health interventions.

Epidemiological Studies:

Developmental and Reproductive Health: Long-term prospective cohort studies are needed to investigate the potential associations between exposure to this compound during critical developmental windows and adverse health outcomes in children and adults.

Chronic Disease Risk: Research should explore the potential links between long-term exposure to this compound and the risk of developing chronic diseases, such as metabolic disorders, cardiovascular disease, and hormone-related cancers.